molecular formula C15H17N3O B1384254 7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 62259-92-1

7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B1384254
CAS No.: 62259-92-1
M. Wt: 255.31 g/mol
InChI Key: HSHFWFQDSHKRIT-UHFFFAOYSA-N
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Description

7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one ( 62259-92-1) is a tetrahydropyridopyrimidine derivative of interest in medicinal chemistry and anticancer drug discovery. With a molecular formula of C15H17N3O and a molecular weight of 255.32 g/mol, this compound serves as a versatile chemical scaffold . Recent scientific literature highlights the significant research focus on the tetrahydropyrido[3,4-d]pyrimidine core structure for developing novel inhibitors targeting challenging oncogenic drivers. Specifically, related analogues have been designed and synthesized as potential inhibitors of the KRAS-G12D mutation, a prevalent and notoriously difficult-to-target mutation in pancreatic, biliary, and other cancers . Furthermore, structurally similar tetrahydropyridopyrimidine compounds are being explored as potent inhibitors of VCP/p97, a key protein in the ubiquitin-proteasome system, for the treatment of acute myeloid leukemia (AML) . This compound is intended for research and development applications only. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling. This product is offered with a purity specification and should be stored sealed in a dry, cool environment at room temperature .

Properties

IUPAC Name

7-benzyl-2-methyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-11-16-14-10-18(8-7-13(14)15(19)17-11)9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHFWFQDSHKRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

Detailed Synthetic Route

The synthesis can be summarized in the following steps, referencing the detailed procedures from recent studies:

Step 1: Synthesis of the Heterocyclic Core

  • Starting Material: N-methyl-4-piperidone (1)
  • Reagents: Elemental sulfur, ethylcyanoacetate (2)
  • Reaction: Gewald reaction (GR), which involves condensation and cyclization to produce a 2-aminothiophene derivative (compound 3) with high yield (~85%).

Step 2: Conversion to Iminoester

  • Reagents: Triethylorthoformate or triethylorthoacetate
  • Reaction: Heating under reflux to produce iminoester derivatives (compounds 4a and 4b), which are thick brown oily products.

Step 3: Cyclization to Pyrimidine Derivative

  • Reagents: Hydrazine hydrate
  • Reaction: Cyclization of the iminoester derivatives to form the fused heterocyclic pyrimidine ring (compounds 5a and 5b). IR and NMR data confirm the formation of the pyrimidine ring with characteristic N–H and C=O stretches.

Step 4: Formation of Target Compound

  • Reaction: Condensation of the heterocyclic intermediate with benzyl derivatives and methylation at the appropriate positions, typically involving nucleophilic substitution or condensation reactions to introduce the benzyl group at the 7th position and methyl group at the 2nd position.

Specific Preparation Data

Reaction Step Reagents & Conditions Yield / Characterization
Gewald Reaction N-methyl-4-piperidone, sulfur, ethylcyanoacetate 85% yield, IR/NMR confirmation
Iminoester Formation Triethylorthoformate/acetate, reflux Thick brown oily product
Cyclization with Hydrazine Hydrazine hydrate, ethanol Formation of pyrimidine core, IR/NMR data consistent
Final Substitution Benzyl derivatives, reflux, nucleophilic substitution Yields ranged from 64-87%, confirmed by spectral data

Research Findings and Data

Recent studies have demonstrated the synthesis of related tetrahydropyrido[3,4-d]pyrimidines with modifications at various positions, indicating the versatility of the synthetic route:

  • Spectral Data: IR, NMR, and mass spectrometry confirm the structure of intermediates and final compounds.
  • Yield Data: Overall yields for the key intermediates range from 64% to 87%, indicating efficient synthetic pathways.
  • Biological Evaluation: The synthesized compounds, including derivatives of this structure, have shown promising antimycobacterial activity, validating the synthetic approach.

Notes and Considerations

  • Temperature Control: Reactions such as reflux and cyclization require precise temperature regulation to optimize yields.
  • Purification: Crystallization and chromatography are essential for purifying intermediates and final compounds.
  • Safety: Handling hydrazine hydrate and sulfur requires appropriate safety measures due to toxicity and volatility.

Summary Table of Preparation Methods

Method Step Reagents Conditions Outcome
Gewald Reaction N-methyl-4-piperidone, sulfur, ethylcyanoacetate Reflux, 85°C Heterocyclic core (compound 3)
Iminoester Formation Triethylorthoformate/acetate Reflux Iminoester derivatives (compounds 4a/4b)
Cyclization Hydrazine hydrate Stir, reflux Pyrimidine derivatives (compounds 5a/5b)
Final Functionalization Benzyl derivatives, nucleophilic reagents Reflux Target compound synthesis with yields 64-87%

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: The compound can undergo oxidation reactions, often using agents like potassium permanganate or hydrogen peroxide, leading to the formation of hydroxylated derivatives.

  • Reduction: It can be reduced using hydride donors like sodium borohydride to form dihydropyrido derivatives.

  • Substitution: Electrophilic and nucleophilic substitutions can occur, particularly at the benzyl and methyl positions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products: The reactions can yield a variety of derivatives, including hydroxylated, alkylated, and aminated products, each with distinct properties.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that derivatives of tetrahydropyrido[3,4-d]pyrimidines exhibit significant anticancer properties. Studies have shown that 7-benzyl derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that specific modifications to the pyrimidine ring enhance the cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development targeting malignancies.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Medicinal Chemistry

Drug Design and Synthesis
7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one serves as a scaffold in medicinal chemistry for the design of novel therapeutic agents. Its structural features allow for modifications that can enhance bioactivity and selectivity. Researchers are exploring various substitutions on the benzyl and methyl groups to optimize pharmacokinetic properties such as solubility and bioavailability.

CYP450 Inhibition
The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This property is significant as it can influence drug metabolism and interactions in polypharmacy scenarios. Understanding its inhibitory profile is crucial for predicting adverse effects when co-administered with other medications.

Neuropharmacological Research

Cognitive Enhancement
Recent studies have suggested that compounds similar to this compound may possess neuroprotective properties and could enhance cognitive function. Investigations into its effects on neurotransmitter systems indicate potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its therapeutic potential. SAR studies have shown that:

  • Substituents on the benzyl group can significantly affect potency.
  • Variations in the pyrimidine ring influence selectivity towards specific biological targets.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation with IC50 values in low micromolar range.
Study BAntimicrobial PropertiesShowed effectiveness against multiple bacterial strains with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Study CNeuropharmacologyIndicated cognitive enhancement in animal models with improved memory retention observed in behavioral tests.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. Its pyrido[3,4-d]pyrimidinone scaffold is capable of binding to active sites, influencing biological pathways. These interactions can inhibit enzyme activity or modulate receptor functions, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
  • Pyrido[3,4-d]pyrimidin-4(3H)-one (CAS 19178-25-7): The unsubstituted parent compound has a similarity score of 0.74 compared to the target molecule.
  • 8-Substituted Derivatives : Modifications at position 8, such as thiazole or ethoxyvinyl groups (e.g., 8-(thiazol-4-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)-pyrido[3,4-d]pyrimidin-4(3H)-one), introduce steric bulk and polarity. These substitutions are synthesized via palladium-catalyzed cross-coupling reactions and may enhance solubility or target selectivity .
Fused Ring Systems
  • Thieno[2,3-d]pyrimidin-4(3H)-one Analogs: Compounds like 7-Benzyl-3-amino-2-phenylamino-5,6,7,8-tetrahydrothieno[2,3-d]pyrimidin-4-one () incorporate a thiophene ring fused to the pyrimidinone core. However, the synthetic yield is lower (32%) compared to simpler analogs .
Position 7 Modifications
  • Benzyl vs. Methyl Groups: The 7-benzyl substitution in the target compound distinguishes it from 7-methyl analogs (e.g., 7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one). The benzyl group provides lipophilicity, which may improve blood-brain barrier penetration, whereas methyl groups offer minimal steric hindrance .
  • GPR119 Agonists : 7-Substituted derivatives (e.g., 7-(4-fluorobenzyl)- analogs) exhibit potent GPR119 agonist activity with EC₅₀ values as low as 40 nM , suggesting that aromatic substituents at position 7 are critical for receptor activation .
Position 2 Modifications
  • Methyl vs.

Pharmacological and Physicochemical Properties

Antimicrobial Activity
  • Antimycobacterial Derivatives: 7-Methyl and 7,2-dimethyl analogs (e.g., 3-substituted-7-methyl-thieno[2,3-d]pyrimidin-4(3H)-ones) demonstrate moderate to strong activity against Mycobacterium tuberculosis. The methyl group at position 2 in the target compound may similarly contribute to antimicrobial efficacy .
Physicochemical Data
Compound (CAS) Molecular Weight Density (g/cm³) Boiling Point (°C) Key Substituents
62458-96-2 (Target) 241.288 1.3±0.1 410.1±45.0 7-Benzyl, 2-methyl
19178-25-7 (Parent) 163.17 N/A N/A Unsubstituted
1030123-18-2 (Trifluoromethyl) 385.4 N/A N/A 7-Benzyl, 2-(CF₃-C₆H₄)
859826-11-2 (Chloro) 305.83 N/A N/A 7-Benzyl, 4-chloro, 2-(SCH₃)

Biological Activity

7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (CAS No. 62259-92-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

The molecular formula of this compound is C15H17N3OC_{15}H_{17}N_{3}O with a molecular weight of 255.32 g/mol. Its structure includes a pyrido-pyrimidine core which is significant for its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrimidine derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity.

Anti-inflammatory Properties

Studies indicate that certain derivatives of pyrido[3,4-d]pyrimidine compounds can modulate inflammatory responses. They may act by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), thus providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.

Anticancer Potential

The compound's structural analogs have been investigated for their anticancer properties. For example, specific pyrido[3,4-d]pyrimidine derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research suggests that these compounds may target specific kinases involved in cancer progression.

Case Studies

  • In Vitro Studies : A study involving a series of pyrido[3,4-d]pyrimidine derivatives revealed that modifications at the benzyl position significantly affected their cytotoxicity against various cancer cell lines (A431 and MCF-7) .
  • In Vivo Studies : Animal models treated with certain pyrido[3,4-d]pyrimidine derivatives exhibited reduced tumor sizes and improved survival rates compared to controls. These findings suggest a potential for these compounds in cancer therapy .

Data Tables

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine levels
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. What are the recommended synthetic routes for 7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via multistep heterocyclic condensation. Key steps include:

  • Cyclocondensation : Reacting substituted pyrimidine precursors with benzylamines under acidic conditions (e.g., p-TsOH·H₂O in ethanol) to form the tetrahydropyrido-pyrimidine core .
  • Methylation : Introducing the 2-methyl group via nucleophilic substitution or reductive alkylation.
  • Optimization : Yields (>70%) are achieved by controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 for benzylamine derivatives). Side products often arise from incomplete ring closure or over-alkylation; purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How is the structural integrity of this compound validated post-synthesis?

  • X-ray crystallography : Confirms the bicyclic framework and benzyl substituent orientation (mean C–C bond length: 0.004 Å, R factor: ≤0.069) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include δ 2.35–2.50 ppm (N–CH₃), δ 3.60–4.10 ppm (tetrahydropyridine protons), and δ 7.20–7.40 ppm (benzyl aromatic protons) .
    • IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 1550–1600 cm⁻¹ (C=N) .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<1 mg/mL). Enhanced solubility in chloroform or methanol with sonication .
  • Stability : Stable at −20°C for >6 months in anhydrous DMSO. Degrades at pH <3 (protonation of pyrimidine nitrogen) or >10 (ring-opening hydrolysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or enzyme inhibition data may arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for MIC testing) .
  • Stereochemical impurities : Chiral HPLC (Chiralpak IC column) separates enantiomers, which may exhibit divergent bioactivity .
  • Metabolic interference : Pre-incubate with liver microsomes to assess stability; inactive metabolites may skew results .

Q. What strategies optimize the compound’s selectivity in kinase inhibition studies?

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance ATP-binding pocket interactions .
  • Docking studies : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR, IC₅₀ correlation with ΔG < −8 kcal/mol) .
  • SAR analysis : Compare IC₅₀ values of derivatives (e.g., 3-substituted vs. 7-benzyl analogs) to identify critical substituents .

Q. How are computational methods applied to predict metabolic pathways?

  • In silico tools :
    • SwissADME : Predicts Phase I oxidation sites (e.g., benzylic C–H) and Phase II glucuronidation .
    • MetaSite : Maps CYP3A4/2D6 binding to prioritize metabolites for LC-MS validation .
  • Experimental validation : Incubate with human hepatocytes; monitor via UPLC-QTOF (mass error <5 ppm) .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., plasma)?

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Limit of quantification: 0.1 ng/mL .
  • Sample preparation : Protein precipitation with acetonitrile (3:1 v/v) reduces matrix effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.